
4-羟基-6-(甲基磺酰基)喹唑啉
描述
4-Hydroxy-6-(methylsulfonyl)quinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
4-Hydroxy-6-(methylsulfonyl)quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of agrochemicals and functional materials.
作用机制
Target of Action
4-Hydroxy-6-(methylsulfonyl)quinazoline, also known as 6-(Methylsulfonyl)quinazolin-4-ol, is a derivative of quinazoline . Quinazoline derivatives have been found to have multi-faceted biological activity, interacting with specific as well as multiple targets . .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Quinazoline derivatives are known to have a range of effects, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia activities .
生化分析
Biochemical Properties
4-Hydroxy-6-(methylsulfonyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA biosynthesis . This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent. Additionally, 4-Hydroxy-6-(methylsulfonyl)quinazoline interacts with other biomolecules such as dithiocarbamate, enhancing its antitumor properties .
Cellular Effects
The effects of 4-Hydroxy-6-(methylsulfonyl)quinazoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to the inhibition of cancer cell proliferation and induction of programmed cell death. Furthermore, 4-Hydroxy-6-(methylsulfonyl)quinazoline impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 4-Hydroxy-6-(methylsulfonyl)quinazoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to thymidylate synthase results in the inhibition of this enzyme, disrupting DNA synthesis . Additionally, 4-Hydroxy-6-(methylsulfonyl)quinazoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of target genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxy-6-(methylsulfonyl)quinazoline can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy. In vitro and in vivo studies have also demonstrated that the long-term effects of 4-Hydroxy-6-(methylsulfonyl)quinazoline on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-6-(methylsulfonyl)quinazoline vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of optimizing dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
4-Hydroxy-6-(methylsulfonyl)quinazoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism and clearance from the body . For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion . These metabolic processes can also influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 4-Hydroxy-6-(methylsulfonyl)quinazoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in target tissues. For example, it has been shown to accumulate in tumor tissues, enhancing its anticancer effects . Additionally, the compound’s distribution can be influenced by factors such as tissue perfusion and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of 4-Hydroxy-6-(methylsulfonyl)quinazoline plays a critical role in its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is essential for its role in inhibiting thymidylate synthase and modulating gene expression. Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, further influencing its activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(methylsulfonyl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through various methods such as the Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Introduction of the Hydroxy Group: This step often involves the use of hydroxylating agents under controlled conditions to introduce the hydroxy group at the desired position on the quinazoline ring.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 4-Hydroxy-6-(methylsulfonyl)quinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Hydroxy-6-(methylsulfonyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core or the substituents.
Substitution: The hydroxy and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinazoline-4-one derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring .
相似化合物的比较
Similar Compounds
4-Hydroxyquinazoline: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
6-Methylsulfonylquinazoline: Lacks the hydroxy group, which can influence its chemical properties and applications.
Uniqueness
4-Hydroxy-6-(methylsulfonyl)quinazoline is unique due to the presence of both hydroxy and methylsulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
属性
IUPAC Name |
6-methylsulfonyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNMIARUPWAQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-50-1 | |
| Record name | 6-methanesulfonyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



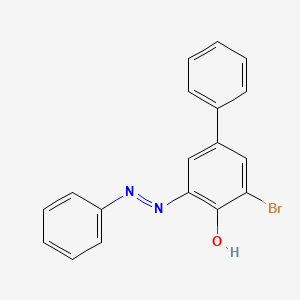
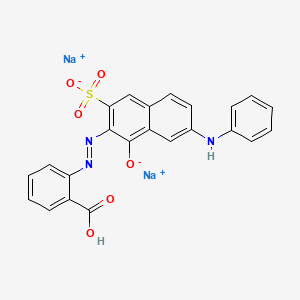
![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)
![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)
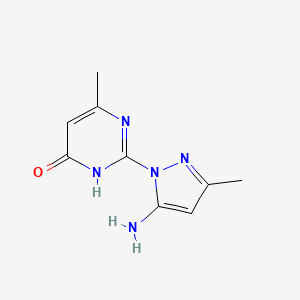

![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)
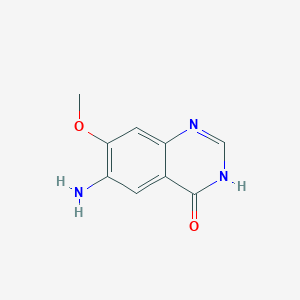
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)
![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)
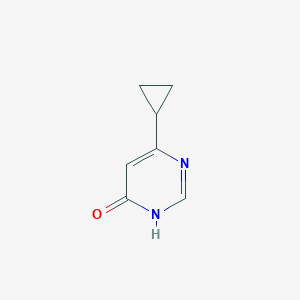
![2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B1384366.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
